4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
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Overview
Description
4-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is a complex organic compound featuring a pyridazinone core, a methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.
Attachment of the Trifluoromethylphenyl Group: This can be done through nucleophilic aromatic substitution or via palladium-catalyzed cross-coupling reactions.
Final Coupling to Form the Butanamide: The final step involves coupling the intermediate with butanoyl chloride or a similar reagent under basic conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic molecules, which can significantly alter their physical and chemical properties.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group can enhance the bioavailability and metabolic stability of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory agents, anticancer drugs, and central nervous system modulators.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylbutanamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
4-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)butanamide:
Uniqueness
The presence of the trifluoromethyl group in 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c1-31-16-10-8-15(9-11-16)18-12-13-21(30)28(27-18)14-4-7-20(29)26-19-6-3-2-5-17(19)22(23,24)25/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAPVHXCBRJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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